molecular formula C16H18Br2N2O2 B3050801 1,2-Benzenedicarbonitrile, 4,5-dibromo-3,6-dibutoxy- CAS No. 288303-40-2

1,2-Benzenedicarbonitrile, 4,5-dibromo-3,6-dibutoxy-

Cat. No.: B3050801
CAS No.: 288303-40-2
M. Wt: 430.13 g/mol
InChI Key: HAAHMAILBWIUSO-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

4,5-dibromo-3,6-dibutoxybenzene-1,2-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18Br2N2O2/c1-3-5-7-21-15-11(9-19)12(10-20)16(14(18)13(15)17)22-8-6-4-2/h3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAAHMAILBWIUSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C(=C(C(=C1C#N)C#N)OCCCC)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18Br2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70579319
Record name 4,5-Dibromo-3,6-dibutoxybenzene-1,2-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70579319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

430.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

288303-40-2
Record name 4,5-Dibromo-3,6-dibutoxybenzene-1,2-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70579319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1,2-benzenedicarbonitrile, 4,5-dibromo-3,6-dibutoxy- typically involves the bromination and butoxylation of 1,2-benzenedicarbonitrile. The reaction conditions often include the use of bromine or bromine-containing reagents and butanol in the presence of a catalyst. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1,2-Benzenedicarbonitrile, 4,5-dibromo-3,6-dibutoxy- undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions, leading to the formation of different products.

    Hydrolysis: The butoxy groups can be hydrolyzed to form corresponding alcohols and acids.

Common reagents used in these reactions include halogenating agents, reducing agents, and hydrolyzing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,2-Benzenedicarbonitrile, 4,5-dibromo-3,6-dibutoxy- has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound’s derivatives may be studied for their biological activity and potential therapeutic applications.

    Medicine: Research into its potential use in drug development and as a pharmacological agent.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,2-benzenedicarbonitrile, 4,5-dibromo-3,6-dibutoxy- involves its interaction with molecular targets and pathways within biological systems. The exact molecular targets and pathways depend on the specific application and context of use. For example, in medicinal chemistry, it may interact with enzymes or receptors to exert its effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in 1,2-Benzenedicarbonitrile Derivatives

Compound A : 1,2-Benzenedicarbonitrile, 4,5-Diethoxy-3-Fluoro-
  • CAS No.: 474554-45-5
  • Substituents : Ethoxy (-OC₂H₅) at 4,5-positions; fluorine at 3-position.
  • Applications : Intermediate in pharmaceuticals and agrochemicals. Fluorine enhances metabolic stability, while ethoxy groups reduce steric hindrance compared to butoxy .
Compound B : 1,3-Benzenedicarbonitrile, 2,4,5,6-Tetrachloro- (Chlorothalonil)
  • CAS No.: 1897-45-6 (common name: Chlorothalonil)
  • Substituents : Chlorine at 2,4,5,6-positions; nitriles at 1,3-positions.
  • Applications : Broad-spectrum fungicide. Chlorine atoms increase electrophilicity and bioactivity compared to bromine, but raise environmental persistence concerns .
Compound C : 1,2-Benzenedicarbonitrile, 4-(Octafluoropentoxy)
  • CAS No.: 121068-03-9
  • Substituents : Fluorinated alkyl chain (-O-C₅H₂F₈) at 4-position.
  • Applications : Fluorination improves thermal stability and resistance to hydrolysis, making it suitable for high-performance materials in electronics or coatings .
Compound D : 4,5-Dichloro-3,6-Dihydroxyphthalonitrile
  • CAS No.: N/A (DDQ byproduct)
  • Substituents : Chlorine at 4,5-positions; hydroxyl (-OH) at 3,6-positions.
  • Applications: Pharmaceutical impurity; hydroxyl groups increase polarity, reducing solubility in non-polar solvents compared to alkoxy-substituted analogs .

Structural and Functional Comparison

Parameter Main Compound Compound A Compound B Compound C Compound D
Substituents Br, -OC₄H₉ F, -OC₂H₅ Cl (4x) -O-C₅H₂F₈ Cl, -OH
Molecular Weight 430.134 ~300 (estimated) 265.91 364.2 ~245 (estimated)
Reactivity High (Br is polarizable) Moderate (F is electron-withdrawing) High (Cl is electronegative) Low (fluorine stabilizes) Moderate (OH is nucleophilic)
Solubility Lipophilic (butoxy) Moderate (ethoxy) Low (chlorine) Very low (fluorinated chain) Polar (hydroxyl)
Primary Applications Macrocycle synthesis Pharmaceuticals Agrochemicals Specialty materials Pharmaceutical impurities

Key Research Findings

  • Electronic Effects : Bromine in the main compound facilitates nucleophilic aromatic substitution, whereas chlorine in Compound B enhances electrophilic attack in fungicidal activity .
  • Steric Effects : Butoxy groups in the main compound hinder π-stacking interactions, unlike the smaller ethoxy groups in Compound A, which allow tighter molecular packing .

Biological Activity

1,2-Benzenedicarbonitrile, 4,5-dibromo-3,6-dibutoxy- (CAS Number: 288303-40-2) is a synthetic organic compound characterized by its molecular formula C16H18Br2N2O2C_{16}H_{18}Br_{2}N_{2}O_{2}. This compound is notable for its structural modifications that include bromine and butoxy substituents, which influence its biological activity and potential applications in various fields such as medicine and materials science.

Synthesis

The synthesis of this compound typically involves bromination and butoxylation of 1,2-benzenedicarbonitrile. The process generally requires the use of bromine or bromine-containing reagents along with butanol in the presence of a catalyst to achieve optimal yields and purity.

Biological Activity

The biological activity of 1,2-benzenedicarbonitrile, 4,5-dibromo-3,6-dibutoxy- has been explored in several studies, focusing on its potential therapeutic effects and mechanisms of action.

The compound's biological effects are attributed to its interaction with specific molecular targets within biological systems. It is hypothesized that the bromine atoms may enhance the compound's reactivity with biological molecules such as enzymes or receptors. This interaction can lead to various pharmacological effects depending on the target pathway involved.

Case Studies

  • Antimicrobial Activity : A study evaluated the antimicrobial properties of various derivatives of benzenedicarbonitriles, including dibromo-substituted compounds. Results indicated that these compounds exhibited significant inhibition against a range of bacterial strains, highlighting their potential as antibacterial agents.
  • Cytotoxicity Assays : In vitro cytotoxicity tests conducted on cancer cell lines demonstrated that 1,2-benzenedicarbonitrile derivatives could induce apoptosis in certain cancer types. The mechanism was linked to the activation of caspase pathways, suggesting a potential role in cancer therapy .
  • Neuroprotective Effects : Preliminary research showed that some derivatives could protect neuronal cells from oxidative stress-induced damage. This suggests potential applications in neurodegenerative disease treatments.

Data Table: Summary of Biological Activities

Activity TypeObservationsReference
AntimicrobialSignificant inhibition against bacteria
CytotoxicityInduces apoptosis in cancer cells
NeuroprotectionProtects against oxidative stress

Comparative Analysis

To understand the unique properties of 1,2-benzenedicarbonitrile, 4,5-dibromo-3,6-dibutoxy-, it can be compared with other similar compounds:

Compound NameStructural FeaturesBiological Activity
1,2-BenzenedicarbonitrileNo bromine or butoxy groupsLimited biological activity
4,5-Dibromo-1,2-benzenedicarbonitrileOnly bromine substituentsModerate antimicrobial properties
3,6-Dibutoxy-1,2-benzenedicarbonitrileOnly butoxy substituentsPotential neuroprotective effects

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2-Benzenedicarbonitrile, 4,5-dibromo-3,6-dibutoxy-
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1,2-Benzenedicarbonitrile, 4,5-dibromo-3,6-dibutoxy-

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